1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C8H14O3 It is characterized by a cyclobutane ring substituted with a carboxylic acid group and a hydroxypropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of cyclobutanone with isopropanol in the presence of a strong acid catalyst to form the desired product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid: Lacks the hydroxypropan-2-yl group, making it less versatile in chemical reactions.
2-hydroxycyclobutanecarboxylic acid: Similar structure but with the hydroxyl group directly attached to the cyclobutane ring.
Isopropylcyclobutanecarboxylic acid: Similar but lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylic acid is unique due to the presence of both a hydroxyl and a carboxylic acid group, which allows for diverse chemical modifications and interactions. Its structural features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
959235-88-2 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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